

Understanding the selectivity profile of Fadraciclib across the kinome

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Compound of Interest

Compound Name: Fadraciclib

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The Kinome-Wide Selectivity Profile of Fadraciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.^{[1][2][3][4]} Its mechanism of action, centered on the dual inhibition of these key cell cycle and transcriptional regulators, has positioned it as a promising therapeutic candidate in various oncology settings, with ongoing clinical trials in advanced solid tumors, lymphoma, and leukemia.^{[5][6][7][8][9][10][11]} This technical guide provides an in-depth overview of the selectivity profile of **fadraciclib** across the human kinome, detailing the experimental methodologies used for its characterization and presenting the quantitative data in a clear, comparative format.

Mechanism of Action and Therapeutic Rationale

Fadraciclib exerts its anti-neoplastic effects through the ATP-competitive inhibition of CDK2 and CDK9.^{[2][3]}

- Inhibition of CDK9: CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain

(CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), a critical step for the transition from transcription initiation to productive elongation.[12] By inhibiting CDK9, **fadracicl** leads to a reduction in RNA Pol II Ser2 phosphorylation, which in turn downregulates the transcription of short-lived pro-survival and oncogenic proteins.[1][5][13] Key among these are Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein, leading to the induction of apoptosis in cancer cells.[1][5][13][14]

- Inhibition of CDK2: CDK2, primarily in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[1][5] Inhibition of CDK2 by **fadracicl** can lead to cell cycle arrest and has been shown to be particularly effective in cancers with high Cyclin E1 (CCNE1) expression.[3] Furthermore, CDK2 inhibition can induce anaphase catastrophe in aneuploid cancer cells, providing another avenue for its anti-cancer activity.[4][15]

The dual inhibition of CDK2 and CDK9 provides a multi-pronged attack on cancer cells, targeting both their proliferative capacity and their survival mechanisms. This makes **fadracicl** a compelling agent for cancers dependent on these pathways, including various solid tumors and hematological malignancies.[4][5][15]

Quantitative Kinome Selectivity Profile

The selectivity of **fadracicl** has been assessed against a broad panel of kinases to determine its specificity. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: IC50 Values of Fadracicl Against Key Kinase Targets

Kinase Target	Cyclin Partner	IC50 (nM)	Assay Type
CDK2	Cyclin A	5	Enzymatic
CDK9	Cyclin T1	26	Enzymatic
CDK5	p25	21	Enzymatic
CDK3	Cyclin E1	29	Enzymatic
CDK7	Cyclin H	>200 (40-fold less potent than CDK2)	Enzymatic
CDK4	Cyclin D3	>200 (40-fold less potent than CDK2)	Enzymatic
CLK2	>200 (40-fold less potent than CDK2)	Enzymatic	Enzymatic
CLK1	>500 (100-fold less potent than CDK2)	Enzymatic	
CDK1	Cyclin B	>500 (100-fold less potent than CDK2)	

Data sourced from Frame et al., 2020.[5]

Table 2: Kinome-Wide Selectivity of Fadraciclib at 1 μ M

Kinase Family	Kinases with >50% Inhibition
CDK	CDK1/cyclin B, CDK2/cyclin A, CDK3/cyclin E1, CDK4/cyclin D3, CDK5/p25, CDK7/cyclin H, CDK9/cyclin T1
CDK-like	CLK1, CLK2

Fadraciclib was screened against a panel of 256 kinases at a concentration of 1 μ M. Only 9 kinases showed greater than 50% inhibition, demonstrating a high degree of selectivity. Data sourced from Frame et al., 2020.[5][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of **fadraciclib**.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The principle is based on the electrophoretic separation of a fluorescently labeled substrate from its phosphorylated product.

Materials:

- Recombinant human kinases (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)
- Fluorescently labeled peptide substrate specific for the kinase
- ATP at a concentration approximating the K_m value for each kinase
- **Fadraciclib** or other test compounds
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

- Prepare a serial dilution of **fadraciclib** in DMSO.
- In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound to the kinase reaction buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), allowing for enzymatic phosphorylation of the substrate.
- Stop the reaction by adding a stop solution (e.g., EDTA).

- Analyze the reaction mixture using a microfluidic separation system. The instrument will apply a current to separate the negatively charged phosphorylated product from the neutral or less charged substrate.
- The fluorescence of the substrate and product peaks is measured, and the percentage of substrate conversion is calculated.
- Plot the percentage of inhibition against the logarithm of the **fadraciclib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is employed to detect changes in the expression levels of total proteins and their phosphorylated forms in cells treated with **fadraciclib**.

Materials:

- Cell lines of interest (e.g., cancer cell lines)
- **Fadraciclib**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-MCL1, anti-MYC, anti-total RNA Pol II, anti-actin)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **fadraciclib** or vehicle (DMSO) for the desired time points.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Denature the protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- Wash the membrane extensively with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.

- For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **fadraciclib**.

Materials:

- Cell lines of interest
- **Fadraciclib**
- 96-well opaque-walled plates
- Resazurin sodium salt solution
- Fluorescence plate reader

Procedure:

- Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of **fadraciclib** or vehicle control.
- Incubate the cells for a specified duration (e.g., 72 hours).
- Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
- Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the **fadraciclib** concentration to determine the IC50 value for cell growth inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after **fadraciclib** treatment.

Materials:

- Cell lines of interest
- **Fadraciclib**
- Phosphate-buffered saline (PBS)
- 70% cold ethanol (for fixation)
- Propidium iodide (PI) staining solution containing RNase A
- Flow cytometer

Procedure:

- Treat cells with **fadraciclib** or vehicle for the desired time period.
- Harvest the cells by trypsinization and wash them with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

- The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Visualizations

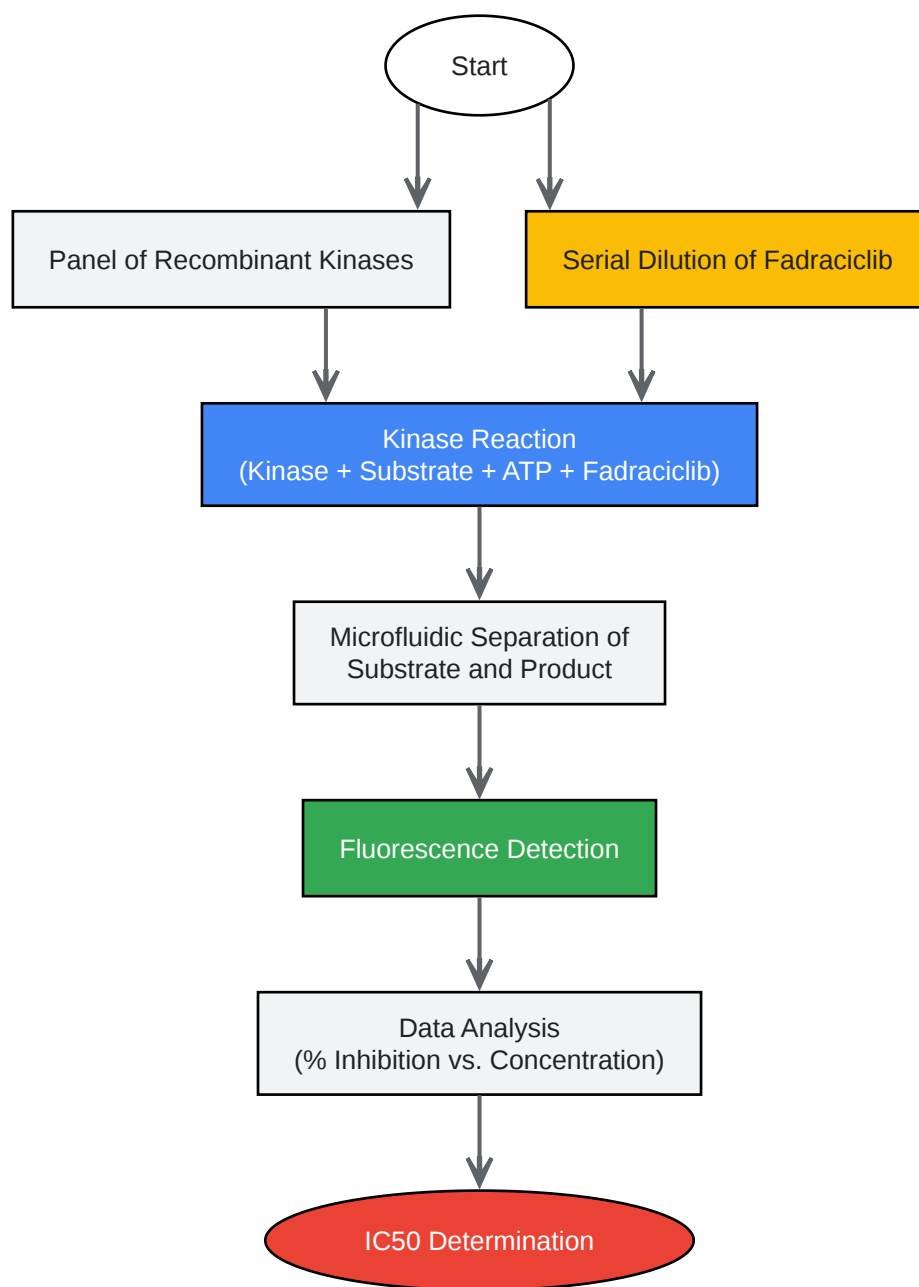
Signaling Pathway of Fadraciclib's Action



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Caption: **Fadraciclib**'s dual inhibition of CDK9 and CDK2.

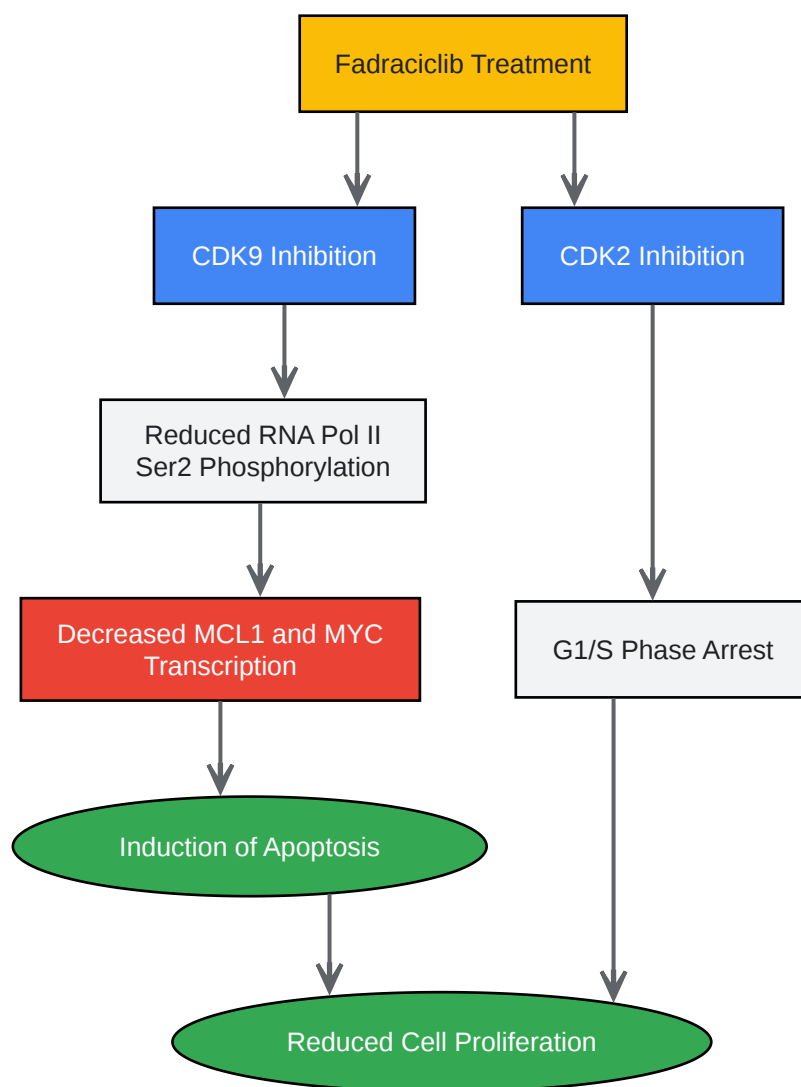
Experimental Workflow for Kinome Profiling



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Caption: Workflow for in vitro kinase inhibition assay.

Logical Relationship of Fadraciclub's Cellular Effects



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Caption: Cellular consequences of **fadraciclib** treatment.

Conclusion

Fadraciclib demonstrates a highly selective kinome binding profile, with potent inhibitory activity against its primary targets, CDK2 and CDK9. This selectivity, coupled with its well-defined mechanism of action, underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of **fadraciclib** and other kinase inhibitors. The combination of robust biochemical and cellular assays is crucial for a comprehensive understanding of a compound's selectivity and its ultimate therapeutic potential. As **fadraciclib** progresses through

clinical development, a thorough understanding of its kinome-wide effects will be paramount in identifying patient populations most likely to benefit and in designing rational combination therapies.

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